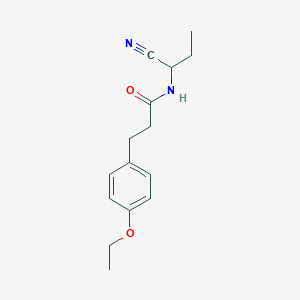
N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide, commonly known as CEPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CEPPA is a selective agonist of the type 4 metabotropic glutamate receptor (mGluR4), which is a G protein-coupled receptor that plays a crucial role in regulating synaptic transmission and plasticity in the central nervous system (CNS).
Applications De Recherche Scientifique
CEPPA has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, anxiety, and depression. It has been shown to have neuroprotective effects, improve cognitive function, and reduce motor deficits in animal models of Parkinson's disease. CEPPA has also been found to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
Mécanisme D'action
CEPPA selectively activates N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide, which is primarily expressed in the presynaptic terminals of glutamatergic neurons in the CNS. Activation of this compound leads to the inhibition of glutamate release, which reduces the excitatory neurotransmission and synaptic plasticity. This mechanism of action is believed to underlie the neuroprotective and therapeutic effects of CEPPA in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
CEPPA has been shown to have various biochemical and physiological effects, including the modulation of dopamine and serotonin levels in the brain, the regulation of inflammatory response, and the reduction of oxidative stress. CEPPA has also been found to enhance the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in promoting neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
CEPPA has several advantages for lab experiments, including its high selectivity for N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide, its ability to cross the blood-brain barrier, and its low toxicity. However, CEPPA has some limitations, such as its relatively short half-life and the need for careful dosing and administration to avoid off-target effects.
Orientations Futures
There are several future directions for research on CEPPA, including the development of more potent and selective N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide agonists, the investigation of the molecular mechanisms underlying the neuroprotective and therapeutic effects of CEPPA, and the evaluation of its potential clinical applications in humans. Additionally, the use of CEPPA in combination with other drugs or therapies may enhance its effectiveness and reduce its limitations.
Méthodes De Synthèse
The synthesis of CEPPA involves the reaction of 3-(4-ethoxyphenyl)propanoic acid with thionyl chloride to form 3-(4-ethoxyphenyl)propanoyl chloride, which is then reacted with cyanopropylamine to produce CEPPA. The purity and yield of CEPPA can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.
Propriétés
IUPAC Name |
N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-13(11-16)17-15(18)10-7-12-5-8-14(9-6-12)19-4-2/h5-6,8-9,13H,3-4,7,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLRRRPQDSAFGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CCC1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

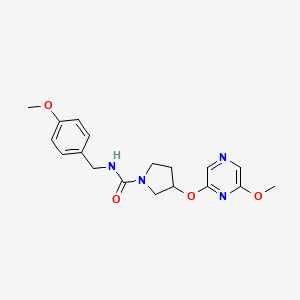
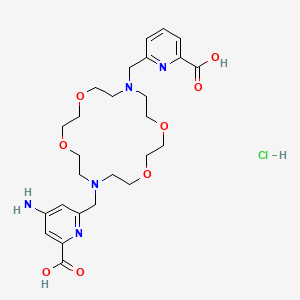
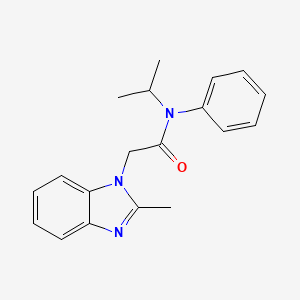
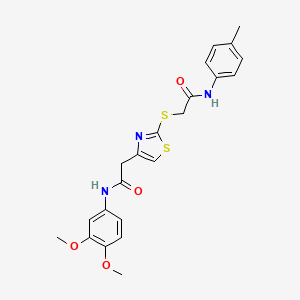
![6-bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine](/img/structure/B2990234.png)
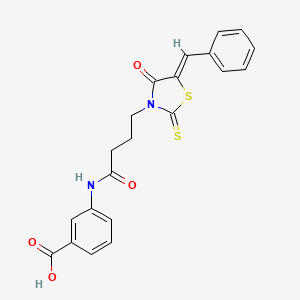
methyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2990238.png)
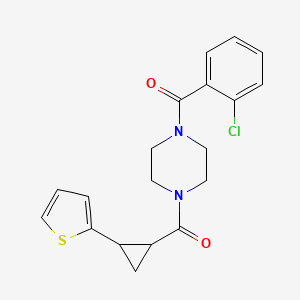
![Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate](/img/structure/B2990241.png)
![1-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2990242.png)
![1-(4-phenylpiperazin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2990244.png)

![1'-(naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2990246.png)
![N-(3-methoxybenzyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2990247.png)